1-(4-(Difluoromethyl)phenyl)butan-1-amine
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Overview
Description
1-(4-(Difluoromethyl)phenyl)butan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)phenyl)butan-1-amine typically involves the introduction of the difluoromethyl group to a phenyl ring followed by the attachment of a butan-1-amine chain. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a phenyl precursor. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The process may also include purification steps such as crystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)phenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)butan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)butan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-(Methyl)phenyl)butan-1-amine: Contains a methyl group instead of a difluoromethyl group.
1-(4-(Chloromethyl)phenyl)butan-1-amine: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
1-(4-(Difluoromethyl)phenyl)butan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15F2N |
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Molecular Weight |
199.24 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-10(14)8-4-6-9(7-5-8)11(12)13/h4-7,10-11H,2-3,14H2,1H3 |
InChI Key |
DENJHMCNCDWDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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